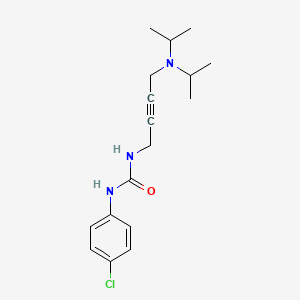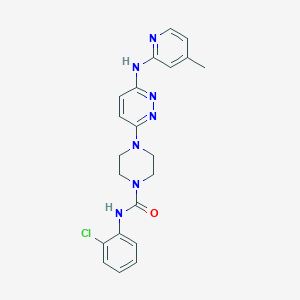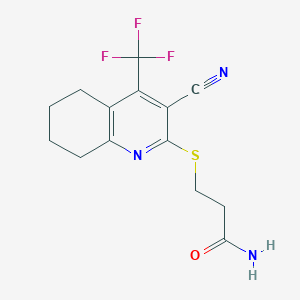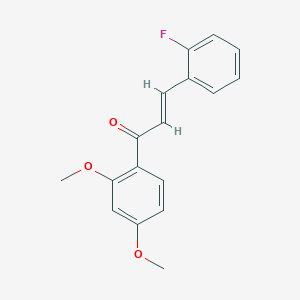![molecular formula C10H12N4O2 B2561217 2-ciano-3-[(1-metil-1H-pirazol-5-il)amino]prop-2-enoato de etilo CAS No. 116855-20-0](/img/structure/B2561217.png)
2-ciano-3-[(1-metil-1H-pirazol-5-il)amino]prop-2-enoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate is a useful research compound. Its molecular formula is C10H12N4O2 and its molecular weight is 220.232. The purity is usually 95%.
BenchChem offers high-quality ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Indol
Este compuesto juega un papel importante en la síntesis de derivados de indol . Los indoles son tipos importantes de moléculas y productos naturales que juegan un papel principal en la biología celular . La aplicación de derivados de indol como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano ha atraído una atención creciente en los últimos años .
Actividad Antileishmanial
Los compuestos que contienen pirazol, como el que se está considerando, son conocidos por sus diversos efectos farmacológicos, incluidas las potentes actividades antileishmaniales . Se evaluaron las actividades antileishmaniales in vitro de los derivados de pirazol sintetizados contra el aislado clínico de Leishmania aethiopica . El resultado reveló que el compuesto 13 mostró una actividad antipromastigote superior .
Actividad Antimalárica
El compuesto también muestra una actividad antimalárica prometedora. Se evaluaron las actividades antimaláricas in vivo de los derivados de pirazol sintetizados contra ratones infectados con Plasmodium berghei . Los compuestos diana mostraron mejores efectos de inhibición contra Plasmodium berghei .
Estudio de Acoplamiento Molecular
Se realizó un estudio de acoplamiento molecular para justificar la potente actividad antipromastigote in vitro del compuesto 13, que tiene un patrón de ajuste deseable en el bolsillo de LmPTR1 (sitio activo) caracterizado por una energía libre de unión más baja .
Síntesis de Derivados de Pirazol
El compuesto se utiliza en la síntesis de algunos pirazoles acoplados a hidrazina . Estos derivados de pirazol se sintetizaron con éxito y sus estructuras se verificaron mediante el empleo de microanálisis elemental, FTIR y técnicas de 1H NMR .
Preparación de Farmacóforo
Los derivados de pirazol acoplados a hidrazina pueden considerarse farmacóforos potenciales para la preparación de agentes antileishmaniales y antimaláricos seguros y efectivos .
Análisis Bioquímico
Biochemical Properties
Ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been shown to impact the expression of certain genes involved in inflammatory responses, thereby influencing the immune response of cells .
Molecular Mechanism
At the molecular level, ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to either upregulation or downregulation of target genes, depending on the context and specific pathways involved.
Temporal Effects in Laboratory Settings
The temporal effects of ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time[8][8]. Prolonged exposure to light and heat can lead to gradual degradation, affecting its potency and efficacy . In in vitro studies, long-term exposure to ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate has been shown to cause changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while still exerting its biological activity . At higher doses, ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and dysfunction . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Propiedades
IUPAC Name |
ethyl (E)-2-cyano-3-[(2-methylpyrazol-3-yl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-10(15)8(6-11)7-12-9-4-5-13-14(9)2/h4-5,7,12H,3H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLERYGLDEQQQRW-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=NN1C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=NN1C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2561139.png)
![ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2561140.png)

![9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2561143.png)
![5-bromo-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2561144.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopropanesulfonamide](/img/structure/B2561146.png)
![3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2561148.png)


![2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2561155.png)
![2-chloro-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2561156.png)
